molecular formula C20H14O3 B14399651 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-66-4

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one

Katalognummer: B14399651
CAS-Nummer: 87937-66-4
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: UCWANBVZTVTDII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) and trimethyl orthoformate in 1,2-dichloroethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes . This process involves the absorption of light, which excites the molecule to a higher energy state, leading to the cleavage of a bond and the formation of the colored species. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule.

Eigenschaften

CAS-Nummer

87937-66-4

Molekularformel

C20H14O3

Molekulargewicht

302.3 g/mol

IUPAC-Name

4-methoxy-3-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C20H14O3/c1-22-19-16-12-11-13-7-5-6-10-15(13)18(16)23-20(21)17(19)14-8-3-2-4-9-14/h2-12H,1H3

InChI-Schlüssel

UCWANBVZTVTDII-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=O)OC2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.